molecular formula C10H11FO2 B6431947 (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol CAS No. 84525-27-9

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

Cat. No.: B6431947
CAS No.: 84525-27-9
M. Wt: 182.19 g/mol
InChI Key: CJTJCAJXUNGUDI-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a fluorophenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution (S_NAr) using a suitable fluorophenol derivative.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation of the corresponding alkene.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient catalysts for the nucleophilic substitution and hydroboration-oxidation steps.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The fluorophenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO_4 (Potassium permanganate).

    Reduction: Common reducing agents include LiAlH_4 (Lithium aluminium hydride) and NaBH_4 (Sodium borohydride).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutanol derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its fluorophenoxy group can be used as a probe in NMR spectroscopy to study molecular dynamics.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2-chlorophenoxy)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-(2-bromophenoxy)cyclobutan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (1R,2R)-2-(2-iodophenoxy)cyclobutan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol lies in its fluorine atom, which imparts unique electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTJCAJXUNGUDI-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.